What are the physical and chemical properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate?
What are the physical and chemical properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, including its molecular structure, stability, and reactivity. This document also outlines a general synthetic pathway and discusses the potential applications of this compound in pharmaceutical research, supported by experimental data and methodologies.
Chemical and Physical Properties
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, with the molecular formula C₇H₁₁NO₃, is a derivative of pyrrolidine.[1] Its core structure consists of a five-membered lactam ring substituted with a methyl group on the nitrogen atom and a methyl carboxylate group at the 3-position.
Table 1: Physical and Chemical Properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate and Related Compounds
| Property | Value (Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate) | Value (Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride) |
| Molecular Formula | C₇H₁₁NO₃[1] | C₆H₁₀ClNO₃ |
| Molecular Weight | 157.17 g/mol [1] | 179.6 g/mol |
| IUPAC Name | methyl 1-methyl-2-oxopyrrolidine-3-carboxylate[1] | methyl 2-oxo-3-pyrrolidinecarboxylate hydrochloride |
| CAS Number | 114724-98-0[1] | 1242267-85-1 |
| Melting Point | Data not available | 120 - 122 °C |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Physical Form | Not specified | Solid |
Synthesis and Purification
A plausible synthetic route involves the N-methylation of a suitable precursor, such as methyl 2-oxopyrrolidine-3-carboxylate. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
General Experimental Protocol for N-methylation:
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Dissolution: Dissolve methyl 2-oxopyrrolidine-3-carboxylate in an appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).
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Deprotonation: Add a strong base, such as sodium hydride, to deprotonate the nitrogen atom of the pyrrolidone ring, forming the corresponding anion.
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Methylation: Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
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Quenching and Extraction: After the reaction is complete, quench the mixture with a proton source (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent.
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Purification: The crude product can be purified using column chromatography on silica gel to yield the pure Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.
Chemical Reactivity and Stability
The chemical reactivity of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is primarily influenced by the lactam and ester functional groups. The lactam ring is generally stable but can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening. The ester group is susceptible to hydrolysis to the corresponding carboxylic acid and can also undergo transesterification reactions.
Based on the properties of the related compound N-methyl-2-pyrrolidone, it is anticipated that Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a thermally stable compound. However, it may be sensitive to moisture and reactive with strong oxidizing agents.
Spectroscopic Data
Specific spectroscopic data for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is not widely published. However, based on its structure, the following characteristic signals would be expected:
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the N-methyl group, the methyl ester group, and the protons on the pyrrolidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and ester groups, the N-methyl and O-methyl carbons, and the carbons of the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the lactam and ester functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (157.17 m/z). |
Applications in Drug Development
Derivatives of 2-oxopyrrolidine-3-carboxylic acid are being investigated for their potential biological activities. While specific data on Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is limited, related compounds have shown promise in various therapeutic areas. The pyrrolidone scaffold is a common feature in many pharmaceuticals, and modifications to this core structure can lead to compounds with a wide range of biological effects.
The following logical relationship diagram illustrates the potential pathway from this core compound to drug discovery.
Caption: A logical pathway illustrating the progression from a core chemical scaffold to a drug candidate.
Conclusion
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a chemical entity with potential for further exploration in the field of drug discovery. This guide has summarized the currently available information on its physical and chemical properties and has provided a general framework for its synthesis and potential applications. Further research is warranted to fully characterize this compound and to explore its biological activity in various therapeutic contexts.
